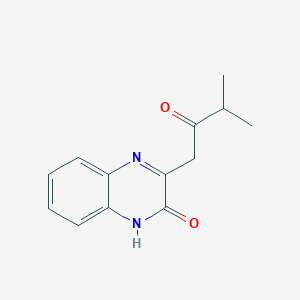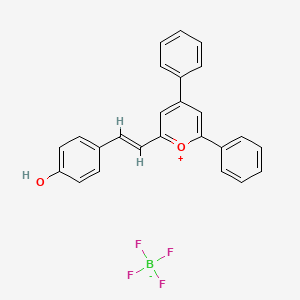
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step organic reaction. The process begins with the preparation of the pyran ring, followed by the introduction of the hydroxystyryl and diphenyl groups. The final step involves the formation of the ylium ion and its stabilization with the tetrafluoroborate anion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity due to its boronic acid ester group.
Lemon balm (contains rosmarinic acid): Known for its antioxidant and antimicrobial properties.
Uniqueness
(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate stands out due to its unique combination of functional groups and its ability to form stable ylium ions. This makes it particularly useful in applications requiring stable, reactive intermediates.
Propriétés
Formule moléculaire |
C25H19BF4O2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+; |
Clé InChI |
HXANSFARXGPNFP-ZUQRMPMESA-O |
SMILES isomérique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)O |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
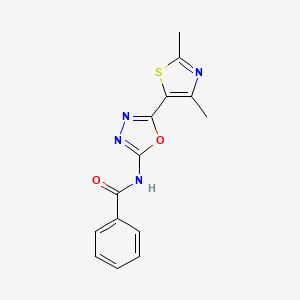
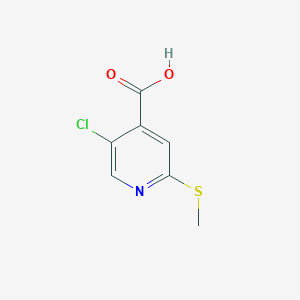
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)
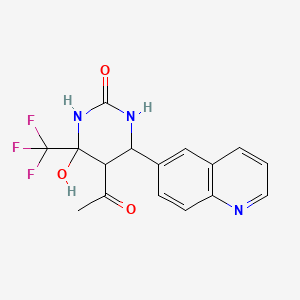


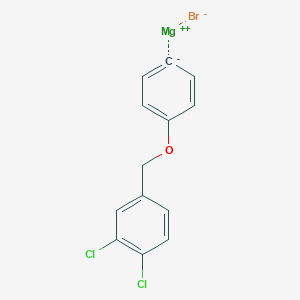
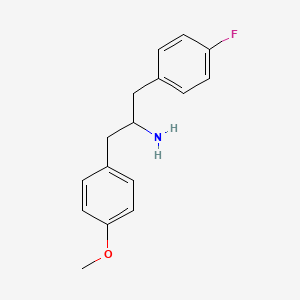
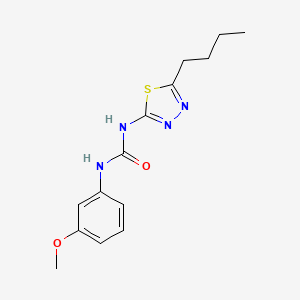
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
